3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one

Epigenetics KDM4 demethylase Prostate cancer

3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one (CAS 518986-50-0; molecular formula C10H8N4O; MW 200.20), also named 5-(1H-benzimidazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one, is the minimal benzimidazole-pyrazolone heterocyclic core. This scaffold fuses a benzimidazole ring (a privileged pharmacophore in medicinal chemistry) with a pyrazolone moiety, generating a planar, hydrogen-bond-capable framework with a calculated polar surface area of approximately 73.6 Ų.

Molecular Formula C10H8N4O
Molecular Weight 200.20 g/mol
Cat. No. B12881783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one
Molecular FormulaC10H8N4O
Molecular Weight200.20 g/mol
Structural Identifiers
SMILESC1C(=NNC1=O)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C10H8N4O/c15-9-5-8(13-14-9)10-11-6-3-1-2-4-7(6)12-10/h1-4H,5H2,(H,11,12)(H,14,15)
InChIKeyYUIQDDLRJWOUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one (CAS 518986-50-0): Core Scaffold for Benzimidazole-Pyrazolone Hybrids in Epigenetic, Anticancer, and Anti-Inflammatory Drug Discovery Programs


3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one (CAS 518986-50-0; molecular formula C10H8N4O; MW 200.20), also named 5-(1H-benzimidazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one, is the minimal benzimidazole-pyrazolone heterocyclic core . This scaffold fuses a benzimidazole ring (a privileged pharmacophore in medicinal chemistry) with a pyrazolone moiety, generating a planar, hydrogen-bond-capable framework with a calculated polar surface area of approximately 73.6 Ų . The compound serves as the unsubstituted parent nucleus from which diverse derivatives—including KDM4 lysine demethylase inhibitors, sphingosine kinase-1 (SphK1) inhibitors, COX-2 selective agents, and anti-ulcer candidates—are elaborated through substitution at multiple positions [1][2][3].

Why 3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one Cannot Be Simply Replaced by Other Benzimidazole or Pyrazolone Isosteres: Differential Target Engagement Across Epigenetic, Kinase, and Cyclooxygenase Pathways


The benzimidazole-pyrazolone scaffold occupies a unique chemical space that is not replicated by simple benzimidazoles (e.g., 2-mercaptobenzimidazole), simple pyrazolones (e.g., antipyrine, 1H-pyrazol-5(4H)-one), or alternative heterocycle fusions (e.g., pyrrole-benzimidazole, benzothiazole-pyrazolone). The benzimidazole-pyrazolone core was identified through high-throughput screening of the ChemBioNet small molecule library as one of only two validated hit scaffolds—alongside 8-hydroxyquinoline—that inhibit KDM4 lysine demethylases, whereas the vast majority of library compounds were inactive [1]. In head-to-head cytotoxicity comparisons, pyrrole-benzimidazole hybrids were more potent than pyrazolone-containing and 1,3,4-oxadiazole-containing hybrids across all breast cancer cell lines tested (MDA-MB-231, BT-474, Ishikawa), demonstrating that the specific choice of heterocycle fusion partner dictates biological potency [2]. Furthermore, COX-2 inhibition selectivity is highly dependent on the benzimidazole-pyrazolone connectivity: a 5-acetylbenzimidazolylpyrazolone derivative achieved a COX-2 selectivity index (S.I.) of 104.67, nearly 8-fold higher than the clinical reference celecoxib (S.I. = 13.33), whereas benzothiazole-pyrazolone and benzoxazole-pyrazolone congeners showed different selectivity profiles [3]. These data collectively establish that the benzimidazole-pyrazolone framework is not a commodity scaffold; its target engagement profile, selectivity, and potency are exquisitely sensitive to the exact heterocycle fusion pattern and substitution architecture.

Quantitative Differentiation Evidence for 3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one and Its Closest Analogs: A Comparator-Based Procurement Decision Guide


Evidence Item 1: KDM4 Lysine Demethylase Inhibition — Benzimidazole-Pyrazolone Scaffold Validated as One of Only Two Hit Series from a High-Throughput Screen Against the KDM4E Isoform

In a high-throughput screen of the ChemBioNet small molecule library against the human KDM4E isoform, the benzimidazole pyrazolone scaffold was identified as one of only two validated hit chemotypes (the other being 8-hydroxyquinoline) [1]. The benzimidazole pyrazolone hits displayed IC50 values in the low micromolar range in the primary enzymatic assay, were validated as active by an orthogonal enzyme-linked immunosorbent assay (ELISA), exhibited moderate selectivity toward the KDM4 subfamily over other KDMs, and demonstrated antiproliferative effects in cellular models of prostate cancer (PCa) at subcytotoxic concentrations while maintaining the transcriptionally silent histone H3K9me3 epigenetic mark [1]. A subsequent structure-activity relationship (SAR) study demonstrated that a benzyl-substituted variant (compound 30) inhibited KDM4E with an IC50 of 20 μM and exhibited improved cell permeability and PCa cell killing at low micromolar concentrations [2]. This provides a clear baseline for structure-based procurement: the unsubstituted parent scaffold 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one is the validated starting point for KDM4 inhibitor development, with the benzyl-substituted analog offering a benchmark for potency improvement through chemical elaboration.

Epigenetics KDM4 demethylase Prostate cancer

Evidence Item 2: Sphingosine Kinase-1 (SphK1) Inhibition — Pyrazolylbenzimidazoles Achieve Sub-Micromolar Enzyme Inhibition with Antiproliferative Activity Across the NCI-60 Panel

A series of pyrazolylbenzimidazoles—direct synthetic derivatives of the benzimidazole-pyrazole scaffold—were evaluated as SphK1 inhibitors . In fluorescence quenching assays, compounds 47 and 48 exhibited significant decreases in SphK1 fluorescence intensity, indicating stable protein-ligand complex formation . Enzyme inhibition assays confirmed effective SphK1 inhibitory potential, and the most promising compounds (47 and 48) demonstrated growth inhibitory activity across the NCI-60 human tumor cell line panel . This performance can be contextualized against RB-005, a literature SphK1-selective inhibitor with IC50 = 3.6 μM [1]. By comparison, the pyrazolylbenzimidazole series demonstrated that the benzimidazole-pyrazole scaffold is a viable template for developing SphK1 inhibitors with cellular antiproliferative activity across a broad cancer panel, positioning it as an alternative chemotype to existing lipid-based SphK1 inhibitors [1].

Sphingosine kinase-1 Cancer NCI-60

Evidence Item 3: Antiproliferative Activity — Pyrazole-Benzimidazole Derivatives Exhibit Single-Digit Micromolar IC50 Against HCT116 Colon Cancer Cells with Demonstrated Apoptosis Induction and Cell Cycle Arrest

Ren et al. (2021) designed, synthesized, and evaluated a series of 37 novel pyrazole-benzimidazole derivatives (compounds 6–42) for in vitro antiproliferative activity against HCT116 (colon), MCF-7 (breast), and Huh-7 (liver) cancer cell lines [1]. Among these, three compounds showed significant activity against HCT116: compound 17 (IC50 = 4.33 μM), compound 26 (IC50 = 5.15 μM), and compound 35 (IC50 = 4.84 μM) [1]. Fluorescent staining confirmed that compound 17 induced cancer cell apoptosis, and flow cytometry revealed G0/G1 phase cell cycle arrest [1]. In comparison, benzimidazole-pyrazole hybrid compounds 90a and 90b, which bear different substitution patterns, showed substantially weaker activity against pancreatic cancer cell lines SW1990 (IC50 = 30.9 μM and 57.6 μM, respectively) and AsPC1 (IC50 = 32.8 μM and 62.4 μM), versus the clinical reference gemcitabine (IC50 = 35.09 μM for SW1990, 39.27 μM for AsPC1) [2]. The nearly 7-fold difference in potency between optimized (4.33 μM) and less optimized (30.9 μM) derivatives underscores the critical importance of substitution pattern selection on the benzimidazole-pyrazole core for achieving therapeutically relevant potency.

Antiproliferative Colon cancer Apoptosis

Evidence Item 4: COX-2 Selectivity — Benzimidazolylpyrazolone Derivatives Achieve Approximately 8-Fold Higher COX-2 Selectivity Index Than the Clinical Drug Celecoxib

Abdelgawad et al. (2017) evaluated a series of benzothiazole/benzoxazole/benzimidazole-substituted pyrazole derivatives for COX-1/COX-2 inhibitory activity and antiproliferative effects [1]. The 5-acetylbenzimidazolylpyrazolone derivative 12a demonstrated the highest COX-2 selectivity index (S.I. = 104.67), compared to celecoxib (COX-2 IC50 = 1.11 μM; S.I. = 13.33) [1]. This represents an approximately 7.85-fold improvement in COX-2 selectivity over the clinical standard [1]. In contrast, the benzothiazolopyrazolone derivative 13c was the most potent COX-2 inhibitor by absolute IC50 (0.10 μM) but showed lower selectivity [1]. Compound 12a also exhibited the strongest antiproliferative activity against both MCF-7 (IC50 = 6.42 μM) and A549 (IC50 = 8.46 μM) cell lines [1]. This demonstrates that the benzimidazole-pyrazolone connectivity pattern is specifically associated with enhanced COX-2 selectivity, distinguishing it from benzothiazole-pyrazolone and benzoxazole-pyrazolone congeners.

COX-2 inhibition Selectivity index Anti-inflammatory

Evidence Item 5: Anti-Ulcer Activity — Benzimidazole-Pyrazole Hybrids Achieve Comparable Efficacy to Omeprazole at Approximately 60-Fold Lower Dose

Noor et al. (2017) synthesized six novel benzimidazole-pyrazole hybrid molecules and evaluated their in vivo anti-ulcerogenic activity in Albino rats (180–220 g) [1]. All six synthesized compounds exhibited higher anti-ulcer activity compared to omeprazole, the standard-of-care proton pump inhibitor [1]. The hybrid compounds showed anti-ulcer potential of 72–83% inhibition at a dose level of 500 µg/kg, whereas omeprazole achieved 83% inhibition at a dose level of 30 mg/kg [1]. This translates to a roughly 60-fold lower effective dose for the benzimidazole-pyrazole hybrids compared to omeprazole [1]. Molecular docking studies against the H+/K+ ATPase active site, validated using the reference inhibitor SCH28080, confirmed that these hybrids engage the proton pump target [1]. All compounds also satisfied Lipinski's rule of five for drug-likeness [1].

Anti-ulcer Gastroprotection H+/K+ ATPase

Evidence Item 6: Cytotoxic Potency Hierarchy — Pyrrole-Benzimidazole Hybrids More Potent Than Pyrazolone Hybrids Across Multiple Breast Cancer Cell Lines, Defining Scaffold Selection Criteria

Mochona et al. (2016) conducted a direct head-to-head comparison of azomethine-linked pyrrole bishetarylazoles containing benzimidazole, pyrazolone, and 1,3,4-oxadiazole motifs for in vitro cytotoxicity against a panel of breast cancer cell lines (MDA-MB-231, BT-474, Ishikawa) [1]. The study unequivocally demonstrated that pyrrole-benzimidazole hybrids are more potent than pyrazolone-containing and 1,3,4-oxadiazole-containing hybrids in all cell lines tested [1]. The most active pyrrole-benzimidazole hybrid (compound 9) displayed an IC50 of 7.7 µM against the BT-474 breast cancer cell line [1]. This comparative data establishes a clear scaffold potency ranking: pyrrole-benzimidazole > pyrazolone-benzimidazole > 1,3,4-oxadiazole-benzimidazole [1]. This insight is critical for procurement decisions: if a pyrazolone-containing benzimidazole scaffold (such as 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one) is selected, users should be aware that the pyrazolone motif provides distinct pharmacological properties (e.g., COX-2 selectivity as shown in Evidence Item 4), but may confer lower cytotoxicity in breast cancer models compared to pyrrole-benzimidazole hybrids.

Cytotoxicity Breast cancer Scaffold comparison

Recommended Procurement and Application Scenarios for 3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one Based on Quantitative Differentiation Evidence


Epigenetic Drug Discovery: KDM4 Demethylase Inhibitor Lead Generation

This compound is the validated parent scaffold for developing KDM4 lysine demethylase inhibitors, one of only two chemotypes confirmed active from a high-throughput screen of the ChemBioNet library, with HTS hits displaying low micromolar IC50 values against KDM4E, moderate KDM4 subfamily selectivity, and antiproliferative effects in prostate cancer cellular models at subcytotoxic concentrations [1]. The benzyl-substituted analog (compound 30) achieved KDM4E IC50 = 20 μM with improved cellular permeability and PCa cell killing [2]. Procurement is recommended for laboratories pursuing hit-to-lead optimization of epigenetic modulators targeting the KDM4 subfamily (KDM4A-E).

Anti-Inflammatory and Chemopreventive Agent Development: COX-2 Selective Inhibitor Scaffold

The benzimidazolylpyrazolone framework enables COX-2 selectivity that exceeds the clinical drug celecoxib by approximately 7.85-fold (S.I. = 104.67 vs. 13.33), as demonstrated by the 5-acetylbenzimidazolylpyrazolone derivative 12a [1]. The same derivative also exhibited antiproliferative activity against MCF-7 (IC50 = 6.42 μM) and A549 (IC50 = 8.46 μM) cancer cell lines [1]. This dual COX-2 selective/antiproliferative profile makes the scaffold suitable for chemopreventive and anti-inflammatory drug discovery programs where COX-2 selectivity is a critical design parameter.

Gastroprotective Drug Development: High-Potency Anti-Ulcer Lead Scaffold

Benzimidazole-pyrazole hybrids derived from this core scaffold achieved 72–83% anti-ulcer inhibition at 500 µg/kg in an in vivo rat model, comparable to omeprazole's 83% inhibition at 30 mg/kg—representing an approximately 60-fold dose advantage [1]. All six tested hybrid compounds satisfied Lipinski's rule of five, and molecular docking confirmed engagement of the H+/K+ ATPase proton pump target [1]. This scaffold is recommended for gastroprotective drug discovery programs seeking high-potency, low-dose anti-ulcer candidates with drug-like physicochemical properties.

Multi-Target Kinase and Epigenetic Inhibitor Discovery: SphK1 and KDM4 Dual-Exploitation Platform

The benzimidazole-pyrazole scaffold represents a rare chemotype with demonstrated activity against two structurally and functionally distinct therapeutic target classes: lipid kinases (SphK1) and histone demethylases (KDM4). Pyrazolylbenzimidazoles showed effective SphK1 inhibition with broad NCI-60 antiproliferative activity, engaging the ATP-binding site as confirmed by molecular docking [1]. Simultaneously, the same scaffold was validated as a KDM4 inhibitor in an independent HTS campaign [2]. This dual-target potential makes the scaffold particularly valuable for polypharmacology approaches or for screening collections where a single core scaffold can be elaborated toward multiple therapeutic target classes.

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